Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide on the Core Chemical Properties of 2-Bromo-3-iodo-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-3-iodo-5-methylpyridine is a strategically substituted pyridine derivative that has emerged as a compound of significant interest in synthetic and medicinal chemistry.[1] Its value lies in the unique arrangement of two different halogen atoms—bromine and iodine—on the pyridine core, which allows for programmed, regioselective functionalization.[1] This differential reactivity makes it an exceptionally powerful intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and synthetic applications of 2-Bromo-3-iodo-5-methylpyridine. We will delve into the principles governing its reactivity and provide field-proven experimental protocols for its use in key transformations, empowering researchers to leverage its full potential in their work.
Physicochemical and Structural Properties
The fundamental properties of 2-Bromo-3-iodo-5-methylpyridine are summarized below. Proper identification and handling are critical for its effective and safe use in a laboratory setting.
Caption: Molecular Structure of 2-Bromo-3-iodo-5-methylpyridine.
Table 1: Core Properties of 2-Bromo-3-iodo-5-methylpyridine
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-bromo-3-iodo-5-methylpyridine | [3] |
| Synonyms | 2-Bromo-3-iodo-5-picoline, 6-Bromo-5-iodo-3-picoline | [1] |
| CAS Number | 65550-82-5 | [1][3][4] |
| Molecular Formula | C₆H₅BrIN | [1][4] |
| Molecular Weight | 297.92 g/mol | [1][4][5] |
| Appearance | Off-white to yellow colored powder | [1] |
| Melting Point | 84-86 °C | [1] |
| Boiling Point | 313.37 °C (calculated) | [3] |
| Storage | Store at 0-8 °C, away from incompatible materials |[1][6] |
Spectroscopic Characterization
Structural confirmation of 2-Bromo-3-iodo-5-methylpyridine and its reaction products relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet in the aliphatic region (around 2.0-2.5 ppm) will correspond to the methyl (–CH₃) group protons.
-
¹³C NMR : The spectrum will display six unique carbon signals: five for the pyridine ring carbons and one for the methyl group carbon. The carbons bonded to the halogens (C2 and C3) will be significantly shifted downfield.
-
-
Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50:50 abundance) and iodine (monoisotopic at ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion peak, providing definitive evidence of the compound's elemental composition.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations typical of the pyridine core.
Reactivity and Synthetic Utility
The Principle of Regioselective Cross-Coupling
The primary synthetic value of 2-Bromo-3-iodo-5-methylpyridine stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is significantly weaker and more polarized than the C-Br bond. This difference in bond dissociation energy dictates the kinetics of the crucial oxidative addition step in the catalytic cycle of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
The palladium(0) catalyst will preferentially undergo oxidative addition into the more labile C-I bond, allowing for selective functionalization at the C3 position while leaving the C-Br bond at the C2 position intact for subsequent transformations. This two-stage reactivity allows for the controlled and sequential introduction of different functional groups, making it a cornerstone for building molecular diversity from a single starting material.
Caption: Workflow for the regioselective functionalization of 2-Bromo-3-iodo-5-methylpyridine.
This inherent reactivity profile positions the compound as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics, where precise molecular architecture is paramount for biological activity.[1][2]
Experimental Protocols
The following protocols are provided as robust starting points for common transformations involving 2-Bromo-3-iodo-5-methylpyridine. Optimization may be required depending on the specific coupling partners.
Protocol: Regioselective Sonogashira Coupling at the C3-Iodo Position
This protocol details the palladium- and copper-cocatalyzed coupling of a terminal alkyne to the C3 position, leveraging the higher reactivity of the C-I bond.[7][8]
-
Materials:
-
2-Bromo-3-iodo-5-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous Tetrahydrofuran (THF) (if co-solvent is needed)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry, oven-baked Schlenk flask, add 2-Bromo-3-iodo-5-methylpyridine, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed Et₃N (or a mixture of THF/Et₃N) via syringe. Stir the resulting suspension at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-alkynyl-5-methylpyridine product.
-
Protocol: Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between the pyridine core and a boronic acid or ester, which will also occur preferentially at the C3 position.[9][10][11]
-
Materials:
-
2-Bromo-3-iodo-5-methylpyridine (1.0 equiv)
-
Aryl- or Vinyl-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, combine 2-Bromo-3-iodo-5-methylpyridine, the boronic acid, and the base (K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 3-aryl-2-bromo-5-methylpyridine.
-
Protocol: Buchwald-Hartwig Amination
This protocol facilitates the formation of a C-N bond, a critical transformation in the synthesis of many pharmaceutical agents.[12][13][14]
-
Materials:
-
2-Bromo-3-iodo-5-methylpyridine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos or BINAP (ligand, 1.5-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the anhydrous solvent, followed by the amine and then the 2-Bromo-3-iodo-5-methylpyridine.
-
Seal the tube tightly and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Safety and Handling
2-Bromo-3-iodo-5-methylpyridine should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, and a lab coat.[6][15]
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][15] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
-
Hazards : The compound is harmful if swallowed and causes skin and serious eye irritation.[6][16] It may also cause respiratory irritation.[6][15]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] Keep away from incompatible materials such as strong oxidizing agents.
-
Fire Safety : In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[15][17]
Conclusion
2-Bromo-3-iodo-5-methylpyridine is a high-value synthetic intermediate whose utility is defined by the differential reactivity of its halogen substituents. Its capacity for regioselective, sequential cross-coupling reactions makes it an indispensable tool for medicinal chemists and material scientists. By understanding its fundamental properties and applying robust synthetic protocols, researchers can efficiently generate diverse libraries of novel substituted pyridines, accelerating innovation in drug discovery and beyond.
References
Click to expand
-
Thermophysical Properties of 2-Bromo-3-iodo-5-methylpyridine - Chemcasts. [Link]
-
2-Bromo-5-iodo-3-methylpyridine - Doron Scientific. [Link]
-
2-Bromo-5-iodo-3-methylpyridine - Optional[FTIR] - Spectrum - SpectraBase. [Link]
-
The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. [Link]
-
2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898 - PubChem. [Link]
-
2-bromo-5-iodo-3-methylpyridine (C6H5BrIN) - PubChemLite. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China - Pipzine Chemicals. [Link]
-
Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google P
-
Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). - ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Coupling - YouTube. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem-casts.com [chem-casts.com]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. fishersci.com [fishersci.com]
